3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one 3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712169
InChI: InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3
SMILES:
Molecular Formula: C12H9BrO4
Molecular Weight: 297.10 g/mol

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC15712169

Molecular Formula: C12H9BrO4

Molecular Weight: 297.10 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromoacetyl)-6-methoxy-2H-chromen-2-one -

Specification

Molecular Formula C12H9BrO4
Molecular Weight 297.10 g/mol
IUPAC Name 3-(2-bromoacetyl)-6-methoxychromen-2-one
Standard InChI InChI=1S/C12H9BrO4/c1-16-8-2-3-11-7(4-8)5-9(10(14)6-13)12(15)17-11/h2-5H,6H2,1H3
Standard InChI Key BDJXKGIFZIIQOZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(2-Bromoacetyl)-6-methoxy-2H-chromen-2-one (C₁₂H₉BrO₄) features a coumarin core (2H-chromen-2-one) substituted with a methoxy group (–OCH₃) at position 6 and a bromoacetyl moiety (–COCH₂Br) at position 3. The bromoacetyl group introduces electrophilic reactivity, while the methoxy group enhances solubility and influences electronic distribution. X-ray crystallography of analogous compounds, such as 6-chloro-3-(bromoacetyl)coumarin, reveals a planar coumarin ring system with substituents adopting S-cis or S-trans conformations relative to the lactone carbonyl .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₂H₉BrO₄
Molecular Weight313.11 g/mol
Exact Mass311.968 Da
LogP (Partition Coefficient)~3.1 (estimated)
Topological Polar Surface Area47.3 Ų

Spectroscopic Characteristics

  • IR Spectroscopy: Stretching vibrations at ~1735 cm⁻¹ (lactone C=O), ~1700 cm⁻¹ (ketone C=O), and ~600 cm⁻¹ (C–Br) .

  • ¹H-NMR: Signals include δ 3.89 (s, 3H, OCH₃), δ 4.45 (s, 2H, CH₂Br), δ 6.8–8.2 (m, 3H, aromatic protons) .

  • ¹³C-NMR: Peaks at δ 160.1 (lactone C=O), δ 190.3 (ketone C=O), δ 56.1 (OCH₃), and δ 35.6 (CH₂Br) .

Synthetic Routes

Direct Bromoacetylation of Coumarin Precursors

The compound is synthesized via Friedel-Crafts acylation of 6-methoxycoumarin with bromoacetyl bromide in the presence of Lewis acids (e.g., AlCl₃). This method yields 60–75% product purity, requiring chromatographic refinement .

Functionalization of 3-Acetylcoumarins

An alternative route involves bromination of 3-acetyl-6-methoxycoumarin using bromine in acetic acid. The reaction proceeds via enolate formation, with the bromoacetyl group introduced regioselectively at the 3-position .

Table 2: Optimization of Bromination Conditions

ReagentSolventTemperatureYield (%)
Br₂ (1.2 equiv)AcOH0–5°C68
NBS (1.5 equiv)CCl₄Reflux72
HBr/H₂O₂DCMRT55

Chemical Reactivity and Derivative Synthesis

Nucleophilic Substitution at the Bromoacetyl Group

The bromine atom in the bromoacetyl moiety is highly susceptible to nucleophilic displacement. Reactions with amines (e.g., hydrazines, anilines) yield pyrazole and imidazole derivatives, as demonstrated in the synthesis of 6-bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one (IC₅₀ = 9.80 µM against MCF-7 cells) .

Cyclocondensation Reactions

Treatment with thioureas or thioamides generates thiazole- and thiadiazine-fused coumarins. For example, condensation with 2-aminobenzothiazole produces 3-(benzo imidazo[1,2-a]pyrimidin-4-yl)-6-bromo-2H-chromen-2-one, exhibiting enhanced fluorescence quantum yield (Φ = 0.42) .

Analytical Characterization Techniques

High-Resolution Mass Spectrometry (HRMS)

The molecular ion [M+H]⁺ appears at m/z 313.0543 (calculated for C₁₂H₁₀BrO₄⁺: 313.0541), with fragmentation patterns confirming loss of CH₂Br (Δ m/z = 89.95) .

X-ray Crystallography

Although no single-crystal data exists for the 6-methoxy derivative, analogous structures (e.g., 6-chloro-3-(bromoacetyl)coumarin) crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 7.89 Å, b = 12.34 Å, c = 14.56 Å .

Biological and Industrial Applications

Anticancer Activity

Derivatives such as 3-(tetrazolo[1,5-a]pyrimidin-7-yl)-6-bromo-2H-chromen-2-one show potent cytotoxicity against breast cancer (MCF-7, IC₅₀ = 2.70 µM) and colon cancer (HCT-116, IC₅₀ = 3.50 µM), outperforming doxorubicin in selectivity indices .

Fluorescent Sensors

The electron-withdrawing bromoacetyl group enhances intramolecular charge transfer (ICT), making the compound a viable fluorophore for detecting Hg²⁺ ions (LOD = 0.12 µM) and nitroaromatics .

Table 3: Comparative Biological Activities

DerivativeTargetIC₅₀/EC₅₀
3-(1H-Pyrazol-3-yl)MCF-79.80 µM
3-(Tetrazolo[1,5-a]pyrimidin-7-yl)HCT-1163.50 µM
3-(Thiazolo[4,5-b]pyridin-2-yl)S. aureus8.20 µg/mL

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